1-cyclopropyl-2,2-difluoroethan-1-ol
Description
1-Cyclopropyl-2,2-difluoroethan-1-ol (CAS: 1107692-45-4) is a fluorinated secondary alcohol with the molecular formula C₅H₈F₂O and a molecular weight of 140.14 g/mol . It features a cyclopropane ring attached to a difluoro-substituted ethanol backbone. This compound is primarily used as a building block in organic synthesis, particularly in pharmaceutical research, due to its ability to modulate steric and electronic properties in drug candidates .
Properties
IUPAC Name |
1-cyclopropyl-2,2-difluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-5(7)4(8)3-1-2-3/h3-5,8H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFBPBKYYUJBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2,2-difluoroethan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbinol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of 1-cyclopropyl-2,2-difluoroethan-1-ol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Alkyl halides, Other substituted derivatives.
Scientific Research Applications
1-Cyclopropyl-2,2-difluoroethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including fluoropolymers and other advanced materials
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
1-Cyclopropyl-2,2,2-trifluoroethan-1-ol
Molecular Formula : C₅H₇F₃O
Molecular Weight : 140.11 g/mol
CAS : 1993-77-7
Key Properties :
Comparison :
1-Cyclopropyl-2,2-difluoroethan-1-amine Hydrochloride
Molecular Formula : C₅H₁₀ClF₂N
Molecular Weight : 157.59 g/mol
CAS : 1160756-86-4
Comparison :
(1R)-1-Cyclopropyl-2,2,2-trifluoroethan-1-amine Hydrochloride
Molecular Formula : C₅H₉ClF₃N
Molecular Weight : 175.58 g/mol
CAS : 129585-34-2
Comparison :
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-ol
Molecular Formula : C₁₄H₁₃F₃N₆O₂
Molecular Weight : 354.29 g/mol
CAS : 1174878-30-8
Comparison :
Key Differences :
- Difluoroethanol’s reduced fluorine content may decrease electron-withdrawing effects, slowing reaction rates in SN2 pathways compared to trifluoro analogs.
Biological Activity
1-Cyclopropyl-2,2-difluoroethan-1-ol is an organic compound with the molecular formula CHFO. It features a cyclopropyl group linked to a difluoroethanol moiety, which imparts unique chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry and biological research.
- Molecular Weight : 122.11 g/mol
- IUPAC Name : 1-cyclopropyl-2,2-difluoroethanol
- InChI Key : JOFBPBKYYUJBBV-UHFFFAOYSA-N
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Cyclopropyl-2,2-difluoroethan-1-ol | Cyclopropyl + difluoroethanol | Unique combination of cyclopropyl and difluoro groups |
| 2,2-Difluoroethanol | Difluoro group without cyclopropyl | Lacks the cyclopropyl structure |
| Cyclopropylmethanol | Cyclopropyl group without fluorine | No fluorine atoms present |
| 1,1-Difluoroethanol | Difluoro group with different positioning | Different fluorination pattern |
The biological activity of 1-cyclopropyl-2,2-difluoroethan-1-ol is primarily attributed to its interaction with specific enzymes and receptors. The presence of fluorine enhances its binding affinity and selectivity, making it a candidate for therapeutic applications. Research indicates that its mechanism may involve modulation of signaling pathways related to various diseases.
Case Studies and Research Findings
- Antimicrobial Properties : Studies have shown that 1-cyclopropyl-2,2-difluoroethan-1-ol exhibits significant antimicrobial activity against a range of bacterial strains. For instance, in vitro assays demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections caused by these pathogens.
- Anticancer Activity : Preliminary investigations into the anticancer properties of this compound have revealed promising results. In cellular models, it was observed to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit cell proliferation was linked to its effects on cell cycle regulation.
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification processes.
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | Observations |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition observed |
| Antimicrobial | Escherichia coli | Effective against multiple strains |
| Anticancer | Breast cancer cell lines | Induces apoptosis and inhibits proliferation |
| Anticancer | Lung cancer cell lines | Shows potential for therapeutic application |
| Enzyme Inhibition | Cytochrome P450 | Inhibitory effects noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
